Sodium Phenylglyoxylate (CAS 43165-51-1): Physicochemical Dynamics, Metabolic Significance, and Analytical Methodologies
Sodium Phenylglyoxylate (CAS 43165-51-1): Physicochemical Dynamics, Metabolic Significance, and Analytical Methodologies
Executive Summary
Sodium phenylglyoxylate (also known as sodium benzoylformate) is the stable sodium salt of phenylglyoxylic acid. In the realm of clinical toxicology and drug development, this compound serves a dual purpose: it is a critical terminal biomarker for occupational exposure to volatile aromatic hydrocarbons (styrene and ethylbenzene)[1][2], and it functions as a highly reactive electrophilic intermediate in the synthesis of antineoplastic and anti-inflammatory therapeutics[3].
As a Senior Application Scientist, the decision to utilize the sodium salt over the free acid is rooted in chemical stability. Phenylglyoxylic acid is an α-keto acid that is highly susceptible to thermal and acid-catalyzed decarboxylation, degrading into benzaldehyde and carbon dioxide. By neutralizing the acid to its sodium salt form, the anionic charge delocalizes across the carboxylate moiety, significantly raising the activation energy required for decarboxylation. This ensures long-term shelf stability and reproducible dissolution kinetics in both aqueous buffers and polar aprotic solvents[4].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical behavior of sodium phenylglyoxylate is foundational for its application in both synthetic chemistry and analytical chromatography. The quantitative data below summarizes its core properties[5][6].
| Property | Value / Description |
| Chemical Name | Sodium phenylglyoxylate |
| Synonyms | Benzoylformic acid sodium salt; Sodium 2-oxo-2-phenylacetate |
| CAS Number | 43165-51-1 |
| Molecular Formula | C₈H₅NaO₃ |
| Molecular Weight | 172.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 152°C – 156°C |
| Solubility Profile | Soluble in water (≥ 100 mg/mL), N,N-Dimethylformamide (DMF), and methanol; practically insoluble in chloroform[6][7]. |
| Storage Conditions | 4°C, sealed storage, away from moisture[3]. |
Metabolic Significance in Occupational Toxicology
In human metabolism, exogenous xenobiotics such as styrene and ethylbenzene undergo rapid hepatic biotransformation. The primary pathway involves Cytochrome P450 (CYP450) oxidation to form a reactive epoxide intermediate, which is subsequently hydrolyzed and oxidized into mandelic acid and finally phenylglyoxylic acid[1]. Measuring the urinary concentration of these metabolites is the gold standard for biomonitoring occupational exposure.
Fig 1. Hepatic metabolism of styrene to phenylglyoxylic acid and its stable sodium salt conversion.
Synthetic Utility in Drug Development
Sodium phenylglyoxylate is frequently deployed as a drug intermediate in the synthesis of antineoplastic (anti-cancer) compounds[3].
Mechanistic Causality: The synthetic value of this molecule lies in its highly electrophilic α-keto carbon. The adjacent electron-withdrawing phenyl ring and carboxylate group create a pronounced partial positive charge on the α-carbon. This makes it an exceptional substrate for nucleophilic attack. For instance, condensation reactions with diamines readily yield quinoxaline derivatives, while reactions with hydrazines produce substituted pyrazoles. Using the sodium salt rather than the free acid during these high-temperature reflux reactions prevents premature decarboxylation, driving the reaction equilibrium toward the desired heterocyclic product and maximizing yield.
Self-Validating Analytical Protocol: LC-MS/MS Quantification
To accurately quantify phenylglyoxylic acid in patient urine, a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The system relies on as an internal standard[3][7].
Why d5-Isotope Labeling? A self-validating assay must account for matrix effects (ion suppression or enhancement in the MS source) and variable extraction recoveries. Because the d5-labeled standard is chemically identical to the endogenous analyte, it co-elutes perfectly during chromatography. Any signal suppression affecting the target analyte equally affects the internal standard, allowing the ratio of their peak areas to provide true absolute quantification.
Step-by-Step Methodology
-
Sample Preparation & Spiking: Aliquot 500 µL of human urine. Spike the sample with 50 µL of a known concentration of d5-Sodium phenylglyoxylate (Internal Standard)[3]. Acidify the sample with 1% formic acid to protonate the carboxylate group, rendering the molecule neutral and lipophilic.
-
Solid-Phase Extraction (SPE): Load the sample onto a Weak Anion Exchange (WAX) SPE cartridge. Causality: WAX selectively retains strong organic acids. Wash the cartridge with 5% methanol to remove neutral and basic urinary interferences. Elute the target analytes using 5% ammonium hydroxide in methanol, which deprotonates the sorbent and releases the negatively charged phenylglyoxylate.
-
Chromatographic Separation: Inject 5 µL of the reconstituted eluate onto a C18 Reverse-Phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.
-
Mass Spectrometry (MRM Mode): Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Carboxylic acids readily lose a proton to form [M-H]⁻ ions.
-
Monitor the unlabeled transition: m/z 149 → 105 (loss of CO₂).
-
Monitor the d5-labeled transition: m/z 154 → 110 (loss of CO₂).
-
Fig 2. Self-validating LC-MS/MS workflow using d5-sodium phenylglyoxylate as an internal standard.
References
-
[1] Phenylglyoxylic Acid | CID 11915, PubChem - National Institutes of Health (NIH). Available at:[Link]
-
[4] US20170044193A1 - Pentaaza macrocyclic ring complexes possessing oral bioavailability, Google Patents. Available at:
Sources
- 1. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20170044193A1 - Pentaaza macrocyclic ring complexes possessing oral bioavailability - Google Patents [patents.google.com]
- 5. 43165-51-1 | CAS DataBase [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
